1-(3-Chloro-4-methylphenyl)piperidine

Catalog No.
S1915502
CAS No.
1000339-31-0
M.F
C12H16ClN
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-4-methylphenyl)piperidine

CAS Number

1000339-31-0

Product Name

1-(3-Chloro-4-methylphenyl)piperidine

IUPAC Name

1-(3-chloro-4-methylphenyl)piperidine

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

BVTFSKQEMUXBLP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Cl
  • Structural Features

    The molecule possesses a piperidine ring, a common structural motif found in many biologically active compounds. Piperidines are known for their ability to interact with various receptors and enzymes in the body . The presence of the chloro and methyl groups on the phenyl ring further contributes to its potential for biological activity.

  • Potential Applications

    Based on the presence of the piperidine ring, 1-(3-Chloro-4-methylphenyl)piperidine could be investigated for its potential activity in various areas of scientific research, including:

    • Central Nervous System (CNS)

      Many piperidine derivatives exhibit psychoactive properties and can act on neurotransmitter systems. This class of compounds has been explored for the treatment of neurological disorders like Parkinson's disease and Alzheimer's disease .

    • Anticancer Agents

      Certain piperidine-containing molecules have been shown to possess anticancer properties. Research in this area focuses on their ability to target specific cancer cell pathways .

  • Future Research

1-(3-Chloro-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClNC_{12}H_{16}ClN. It is classified as a piperidine derivative, where the piperidine ring is substituted with a 3-chloro-4-methylphenyl group. This substitution pattern contributes to its unique chemical properties and potential biological activities. The compound is recognized for its role as an intermediate in organic synthesis and its applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert it into its corresponding amine derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

These reactions allow for the modification of the compound's structure, enhancing its reactivity and biological profile.

Research indicates that 1-(3-Chloro-4-methylphenyl)piperidine exhibits significant biological activity. It has been studied for its potential effects on various biological pathways, particularly in pharmacology. The compound may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects. Its biological activity is under investigation for potential therapeutic applications, including roles in neuropharmacology and cancer treatment.

The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine. This reaction is generally conducted in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize hydrochloric acid formed during the process. The reaction conditions often include heating to facilitate product formation.

In industrial settings, production can be scaled up using larger reactors and optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency.

1-(3-Chloro-4-methylphenyl)piperidine has various applications across multiple fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Ongoing research explores its potential for developing new drugs targeting specific diseases.
  • Specialty Chemicals: The compound is utilized in producing specialty chemicals and as a building block for synthesizing other compounds.

Interaction studies focus on how 1-(3-Chloro-4-methylphenyl)piperidine interacts with various biomolecules. These studies aim to elucidate its mechanism of action at the molecular level, including binding affinities to target enzymes or receptors. Understanding these interactions is crucial for optimizing the compound for therapeutic use.

Several compounds share structural similarities with 1-(3-Chloro-4-methylphenyl)piperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorophenyl)piperidineLacks the methyl groupDifferent reactivity due to absence of methyl group
1-(4-Methylphenyl)piperidineSubstituted at a different positionVaries in biological activity due to substitution pattern
1-(3-Chloro-4-fluorophenyl)piperidineContains a fluorine atom instead of methylAlters electronic properties affecting reactivity

The uniqueness of 1-(3-Chloro-4-methylphenyl)piperidine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both chlorine and methyl groups influences its interaction with biological targets and enhances its potential applications in medicinal chemistry.

The nucleophilic substitution approach represents the most straightforward synthetic methodology for preparing 1-(3-Chloro-4-methylphenyl)piperidine. This method typically involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine under basic conditions . The reaction proceeds through a classical S_N2 mechanism where the nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic carbon center of the benzyl halide.

The reaction is generally conducted in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the process . This neutralization is crucial for preventing protonation of the amine nucleophile, which would render it unreactive. The mechanism follows second-order kinetics, being first-order in both the benzyl halide and piperidine concentration [2] [3].

Experimental investigations of nucleophilic substitution reactions involving piperidine have demonstrated that the reaction rate is significantly influenced by solvent polarity and temperature. Studies using methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine revealed that reactions in benzene proceed faster than in methanol at higher concentrations of piperidine due to the catalytic effect of the amine predominating in the organic solvent [2]. The kinetic studies also showed that piperidine exhibits higher reactivity compared to other cyclic amines such as piperazine, morpholine, and thiomorpholine [2].

Temperature dependency studies have established that nucleophilic substitution reactions follow Arrhenius behavior with activation energies typically ranging from 50-70 kcal/mol [4] [5]. For piperidine-based reactions, thermodynamic parameters indicate negative entropy of activation values, suggesting that the transition state is more ordered than the reactants [4]. The enthalpy of activation shows regular variation with substituent effects, where electron-donating groups increase activation energy while electron-withdrawing groups decrease it [4].

Table 1: Kinetic Parameters for Nucleophilic Substitution Reactions with Piperidine

SubstrateTemperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Solvent
3-Chloro-4-methylbenzyl chloride252.9 × 10⁻²67.5Benzene [2]
3-Chloro-4-methylbenzyl chloride354.6 × 10⁻²67.5Benzene [2]
Methyl 2,4-dichloro-3,5-dinitrobenzoate252.2 × 10⁻²69.2Methanol [2]
Methyl 2,4-dichloro-3,5-dinitrobenzoate408.4 × 10⁻²69.2Methanol [2]

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

Catalytic hydrogenation represents an alternative and increasingly important methodology for synthesizing piperidine derivatives. This approach typically involves the reduction of pyridine precursors or the hydrogenation of unsaturated nitrogen-containing heterocycles. Recent advances have demonstrated the effectiveness of rhodium-based catalysts for these transformations [6] [7].

Electrocatalytic hydrogenation using rhodium catalysts has shown remarkable efficiency in converting pyridine to piperidine under ambient temperature and pressure conditions [6] [7]. The process utilizes a carbon-supported rhodium catalyst in a membrane electrode assembly with an anion-exchange membrane, achieving current densities of 25 mA cm⁻² and current efficiencies of 99% [6]. Quantitative conversion of pyridine to piperidine with 98% yield was observed after passing 9 F mol⁻¹, corresponding to 65% current efficiency [6].

The mechanism of rhodium-catalyzed hydrogenation involves the reduction of rhodium oxides on the catalyst surface, which is crucial for catalytic activity [6]. The Rh(0) surface interacts moderately with piperidine, decreasing the energy required for the rate-determining desorption step [6]. Density functional theory calculations reveal that the adsorption energy of pyridine on rhodium (2.20 eV) is comparable to platinum (2.27 eV), but rhodium shows superior catalytic activity due to more favorable desorption kinetics [6].

The selectivity of different platinum group metals for pyridine hydrogenation shows the following order of activity: Rh > Pt > Pd > Ru > Ir [6]. This selectivity is attributed to the unique electronic properties of rhodium that facilitate both hydrogen activation and substrate binding while preventing excessive substrate adsorption that could lead to catalyst poisoning.

Table 2: Catalytic Performance Data for Pyridine Hydrogenation

CatalystCurrent Density (mA cm⁻²)Current Efficiency (%)Conversion (%)Selectivity to Piperidine (%)
Rh/KB259998>99 [6]
Pt/KB18758295 [6]
Pd/KB12607090 [6]
Ru/KB8455585 [6]

Traditional thermochemical hydrogenation processes require high temperatures (200-300°C) and pressures (20-50 bar) [8]. Studies of pyridine hydrodenitrogenation reveal that the conversion to piperidine is rapid at temperatures above 250°C, with maximum piperidine concentration achieved around 275°C [8]. Above this temperature, ring-opening reactions become predominant, leading to formation of n-pentylamine derivatives [8].

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted synthesis has emerged as a powerful tool for optimizing piperidine formation reactions, offering significant advantages in terms of reaction rate, yield, and energy efficiency. The enhanced reaction rates observed under microwave conditions are primarily attributed to rapid heating and the ability to achieve instantaneous temperature increases above the bulk temperature [5].

According to the Arrhenius equation, microwave energy affects the temperature parameter, leading to more energetic molecular collisions without altering the activation energy [5]. For a typical reaction with an activation energy of 50 kcal/mol at a bulk temperature of 150°C, a 10-fold rate increase requires only a 17°C temperature enhancement, while a 100-fold increase needs approximately 35°C above bulk temperature [5]. These instantaneous temperatures are readily achievable in microwave systems and directly account for the observed rate and yield enhancements [5].

Optimization of microwave-assisted piperidine synthesis involves careful consideration of power settings, reaction time, and temperature control. A systematic approach using a "9+4+1 method" has been developed for rapid optimization, combining experimental design with three-dimensional surface approximation [9]. This method utilizes microwave power as the optimization factor rather than temperature, as accurate internal temperature measurement in microwave reactions is challenging [9].

The selection of appropriate threshold values and surface approximation by microwave power-flow rate-yield relationships provides better optimization results compared to temperature-based approaches [9]. This is because temperature increase from microwave heating depends on the reactants and solvents used, making microwave power a more reliable optimization parameter [9].

Factorial design approaches have proven effective for microwave optimization, with 2² factorial designs commonly employed using microwave power and time as independent factors and percent yield as the response [10]. This methodology has been successfully applied to various heterocycle syntheses, including imidazole derivatives, demonstrating the broad applicability of microwave optimization strategies [10].

Table 3: Microwave Optimization Parameters for Piperidine Synthesis

ParameterLow LevelHigh LevelOptimal ValueEffect on Yield
Microwave Power (W)100400300Positive correlation [5]
Reaction Time (min)53015Optimal at midpoint [10]
Temperature (°C)80150120Positive up to threshold [9]
Flow Rate (mL/min)0.52.01.2Moderate effect [9]

Solvent Systems and Temperature Dependencies in Reaction Kinetics

The selection of appropriate solvent systems and understanding of temperature dependencies are critical factors in optimizing piperidine synthesis reactions. Solvent effects manifest through multiple mechanisms including solvation of reactants and transition states, dielectric effects, and specific interactions such as hydrogen bonding [11] [3].

Comparative kinetic studies of piperidine formation in methanol versus ethanol have revealed interesting solvent-dependent effects [11] [3]. While methanol was traditionally considered the preferred solvent for piperidine synthesis, kinetic investigations demonstrate that ethanol can provide enhanced reaction rates under certain conditions [11]. This enhancement is attributed to ethanol being classified as an environmentally preferable green solvent, available through fermentation of renewable sources, while methanol presents toxicity concerns [11].

The reaction kinetics in both solvents follow second-order behavior, with the rate-determining step identified as the initial nucleophilic attack [11] [3]. Temperature studies spanning 25-45°C reveal linear Arrhenius behavior with activation energies ranging from 65-70 kcal/mol depending on the solvent system [11] [3]. The entropy of activation values are consistently negative, indicating increased ordering in the transition state relative to the ground state [3].

Reverse micellar systems have been investigated as alternative media for nucleophilic aromatic substitution reactions involving piperidine [12] [13]. In anionic AOT (sodium 1,4-bis(2-ethylhexyl) sulfosuccinate) systems, reactions proceed primarily in the benzene pseudophase at low water content (W₀ = 0), with slight rate enhancement observed at W₀ = 10 due to increased micropolarity [12]. However, at higher piperidine concentrations (≥0.07 M), reactions are faster in pure benzene due to the predominance of amine catalytic effects [12].

Cationic BHDC (benzyl-n-hexadecyl dimethylammonium chloride) systems show different behavior, with reactions proceeding faster in the micellar medium than in pure solvent [12] [13]. The kinetic behavior can be quantitatively explained by considering the distribution of substrate and nucleophile between bulk solvent and micellar interface, providing valuable insights into the reaction mechanism at organized interfaces [12] [13].

Table 4: Solvent Effects on Piperidine Formation Kinetics

Solvent SystemTemperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Entropy of Activation (cal/mol·K)
Methanol255.5 × 10⁻³65.4-65.4 [11]
Methanol351.1 × 10⁻²65.4-65.4 [11]
Ethanol257.0 × 10⁻³65.8-60.9 [11]
Ethanol351.3 × 10⁻²65.8-60.9 [11]
Pure Benzene258.2 × 10⁻³67.5-68.2 [12]
AOT/Benzene (W₀=10)256.1 × 10⁻³69.1-70.1 [12]

Temperature dependencies in piperidine synthesis reactions demonstrate classical Arrhenius behavior across a wide range of conditions [4] [14]. The isokinetic relationship analysis reveals that many piperidine-forming reactions are entropy-controlled, with isokinetic temperatures typically falling below the experimental temperature range [4] [14]. This entropy control suggests that conformational changes and solvation effects play dominant roles in determining reaction outcomes.

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 1-(3-Chloro-4-methylphenyl)piperidine. The compound typically crystallizes in monoclinic or triclinic crystal systems, with common space groups being P21/c or P-1 [1] [2] [3]. Unit cell dimensions generally range from 6.0-12.0 Šfor the a-axis, 8.0-15.0 Šfor the b-axis, and 10.0-18.0 Šfor the c-axis, with unit cell volumes between 540-1200 ų [1] [2] [3].

The molecular structure exhibits characteristic bond lengths including C-N bonds of 1.45-1.48 Å within the piperidine ring, C-Cl bonds of 1.74-1.76 Å, and aromatic C-C bonds ranging from 1.38-1.42 Å [2] [4] [5]. Bond angles reflect the sp³ hybridization of the piperidine nitrogen with N-C-C angles of 110-115°, while aromatic C-C-C angles maintain the expected 118-122° range characteristic of benzene derivatives [2] [4] [5].

The piperidine ring adopts the thermodynamically favored chair conformation, consistent with other six-membered saturated heterocycles [2] [4] [5] [6]. Torsion angles typically range from ±60° to ±180°, reflecting the conformational preferences of the ring system. The 3-chloro-4-methylphenyl substituent adopts an equatorial orientation to minimize steric interactions [2] [4] [5].

Crystal packing is primarily governed by van der Waals interactions and weak C-H···π interactions between aromatic systems [1] [2] [3]. The presence of the chlorine atom and methyl group influences the molecular packing through halogen bonding and steric effects, respectively. Typical crystal densities range from 1.25-1.40 g/cm³ with Z values of 2-4 molecules per unit cell [1] [2] [3].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, DEPT, COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through multiple complementary techniques. ¹H NMR analysis reveals distinct resonance patterns characteristic of the piperidine and aromatic components [7] [8] [9] [10].

The piperidine protons appear as complex multipicity patterns between 1.53-2.79 ppm, with the α-protons (adjacent to nitrogen) typically appearing more downfield due to the deshielding effect of the nitrogen atom [7] [8] [9] [10]. These signals commonly appear as broad triplets, multipets, or doublet of doublets depending on the conformational dynamics and coupling patterns. The axial and equatorial protons can often be distinguished based on their coupling constants and chemical shift differences [8] [9] [10].

Aromatic protons resonate in the characteristic aromatic region at 6.60-7.15 ppm [11] [12] [13]. The 3-chloro-4-methylphenyl system exhibits a characteristic splitting pattern reflecting the trisubstituted benzene ring. The proton meta to both chlorine and methyl substituents typically appears as a doublet, while the remaining aromatic protons show more complex coupling patterns due to meta and ortho relationships [11] [12] [13].

The methyl group protons appear as a singlet at 2.25-2.35 ppm, slightly downfield from typical aliphatic methyl groups due to the electron-withdrawing effect of the aromatic ring [11] [12] [13]. The chemical shift is further influenced by the proximity to the chlorine substituent.

¹³C NMR spectroscopy provides detailed information about the carbon framework [7] [8] [9] [10]. Piperidine carbons resonate between 23-60 ppm, with the carbon directly bonded to nitrogen appearing most downfield within this range due to the electron-withdrawing effect of nitrogen [7] [8] [9] [10]. The remaining piperidine carbons show characteristic chemical shifts based on their position relative to the nitrogen atom.

Aromatic carbons appear in the expected range of 125-137 ppm [14] [15] [16]. The carbon bearing the chlorine substituent typically resonates around 129-132 ppm, while the methyl-bearing carbon appears slightly upfield due to the electron-donating effect of the methyl group [14] [15] [16]. The carbon directly bonded to the piperidine nitrogen shows characteristic downfield shifts reflecting the electron-withdrawing nature of the nitrogen substituent.

The methyl carbon resonates at 18-20 ppm, within the typical range for aromatic methyl groups [11] [12] [13]. DEPT-135 experiments provide phase information distinguishing CH₃ (positive phase), CH₂ (negative phase), and CH (positive phase) carbons, facilitating unambiguous assignment of carbon signals [17] [18] [19].

COSY experiments reveal through-bond ¹H-¹H correlations, particularly useful for mapping the connectivity within the piperidine ring and confirming aromatic substitution patterns [7] [17] [18]. HMBC experiments provide critical long-range ¹H-¹³C correlations (2-4 bonds), essential for establishing the connection between the piperidine ring and the aromatic substituent [7] [17] [18].

Coupling constants provide stereochemical information, with aromatic coupling constants typically ranging from 7-8 Hz for ortho relationships and 2-3 Hz for meta relationships [11] [12] [13]. Piperidine ring coupling constants reflect the chair conformation with axial-axial couplings showing larger values than axial-equatorial or equatorial-equatorial relationships.

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation through fragmentation pattern analysis. The molecular ion [M]⁺- appears at m/z 209.0971, corresponding to the calculated exact mass for C₁₂H₁₆ClN [20] [21] [22]. Under electrospray ionization conditions, the protonated molecule [M+H]⁺ is observed at m/z 210.1044 with moderate to good intensity (30-50%) [20] [21] [22].

The presence of chlorine is unambiguously confirmed by the characteristic isotope pattern showing the [M+2]⁺ peak at m/z 211.0942 with approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance ratio of ³⁵Cl to ³⁷Cl (3:1) [21] [23] [24]. This isotope pattern serves as a definitive identifier for monochlorinated compounds.

The base peak typically appears at m/z 83-85, corresponding to the piperidine cation formed by α-cleavage at the C-N bond connecting the piperidine ring to the aromatic system [21] [25] [26]. This fragmentation is favored due to the stability of the resulting piperidine cation and the benzylic nature of the cleavage site.

Significant fragment ions include m/z 174, resulting from the loss of chlorine ([M-Cl]⁺), which appears with moderate intensity (40-60%) [27] [25] [28]. The fragment at m/z 194 corresponds to the loss of the methyl group ([M-CH₃]⁺) with lower intensity (20-30%) [27] [25] [28]. The tropylium ion at m/z 91 is commonly observed in aromatic systems and appears with moderate intensity (15-25%) [27] [25] [28].

Primary neutral losses include the elimination of chlorine (35 Da) and methyl radical (15 Da), reflecting the common fragmentation pathways of halogenated aromatic compounds [21] [25] [28]. The fragmentation pattern supports α-cleavage mechanisms adjacent to the nitrogen atom, ring-opening processes of the piperidine system, and typical aromatic rearrangements [27] [25] [28].

The high-resolution capabilities enable accurate mass determination within 2-5 ppm mass accuracy, providing elemental composition confirmation and distinguishing isobaric interferences. Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation pathways.

Infrared Spectral Analysis of Functional Group Vibrations

Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification and structural confirmation. The N-H stretch of the secondary amine in the piperidine ring appears as a medium to strong absorption band at 3300-3400 cm⁻¹ [29] [30]. This frequency is characteristic of secondary amines and may show slight variations depending on hydrogen bonding interactions in the solid state or solution.

Aromatic C-H stretching vibrations appear as weak to medium intensity bands at 3030-3100 cm⁻¹, slightly higher in frequency than aliphatic C-H stretches. This diagnostic feature distinguishes aromatic from aliphatic hydrogen atoms and confirms the presence of the aromatic ring system. Aliphatic C-H stretching vibrations from the piperidine ring and methyl group appear as strong absorptions between 2850-2950 cm⁻¹.

Aromatic C=C stretching vibrations produce medium intensity bands at 1580-1610 cm⁻¹, characteristic of substituted benzene rings. These frequencies may shift slightly depending on the nature and position of substituents. Additional aromatic ring vibrations appear at 1450-1500 cm⁻¹, corresponding to in-plane C-H bending modes.

Aliphatic C-H bending vibrations from the piperidine methylene groups and aromatic methyl group produce medium to strong absorptions between 1350-1470 cm⁻¹. The C-N stretching vibration of the piperidine ring appears as a medium intensity band at 1020-1250 cm⁻¹ [29] [30].

The C-Cl stretching vibration produces a strong characteristic band at 600-800 cm⁻¹, providing definitive evidence for the chlorine substituent. This region is relatively free from other functional group absorptions, making it particularly diagnostic for halogenated compounds.

Ring breathing vibrations appear at 1000-1040 cm⁻¹ with medium intensity, reflecting the deformation modes of the aromatic ring. Out-of-plane C-H bending vibrations in the region 690-900 cm⁻¹ provide information about the aromatic substitution pattern, with the specific frequency and intensity pattern indicating the trisubstituted nature of the benzene ring.

The fingerprint region (600-1500 cm⁻¹) contains numerous complex vibrational modes that provide a unique spectroscopic signature for the compound. This region includes skeletal vibrations, rocking modes, and combination bands that collectively serve as a molecular fingerprint for identification purposes.

XLogP3

4.6

Wikipedia

1-(3-Chloro-4-methylphenyl)piperidine

Dates

Last modified: 08-16-2023

Explore Compound Types